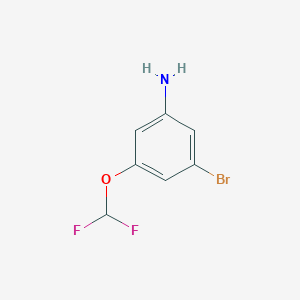
3-Bromo-5-(difluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H6BrF2NO . It has a molecular weight of 238.03 . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Photocatalysis in Organic Synthesis
3-Bromo-5-(difluoromethoxy)aniline and its derivatives have been explored in the context of photocatalysis, where visible light promotes chemical reactions. A notable example involves the visible-light-promoted tandem difluoroalkylation-amidation process, which allows for the efficient synthesis of 3,3-difluoro-2-oxindole from free anilines using bromodifluoroacetate. This method is highly valuable for drug discovery and development due to its broad substrate tolerance and mild reaction conditions, demonstrating the potential of this compound in facilitating complex organic transformations (Yu et al., 2017).
Synthesis and Optical Properties
The compound's derivatives have been synthesized and studied for their optical properties, indicating potential applications in materials science and photonics. For instance, the synthesis and characterization of novel compounds derived from 2-bromofluorene, 1-bromooctane, and p-nitrostyrene have been reported, highlighting the investigation into their UV-Vis and fluorescence spectra. Such studies suggest the utility of this compound derivatives in developing new materials with unique optical characteristics (Zhou Yi-feng, 2010).
Molecular Vibrational Analysis
The vibrational properties of compounds closely related to this compound, such as 4-bromo-3-(trifluoromethyl)aniline, have been extensively studied. These analyses, conducted via experimental and theoretical methods, provide insights into the structural and electronic effects of substituents on aniline frameworks. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various scientific domains (Revathi et al., 2017).
Advanced Material Synthesis
Research has also focused on the synthesis of advanced materials using derivatives of this compound. For example, the facile synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrates the potential of these compounds in creating high-spin cationic states and unique molecular structures with significant implications for material science and engineering (Ito et al., 2002).
Safety and Hazards
The safety information available indicates that 3-Bromo-5-(difluoromethoxy)aniline is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(difluoromethoxy)aniline . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability .
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJSHGSLFVAXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2967505.png)
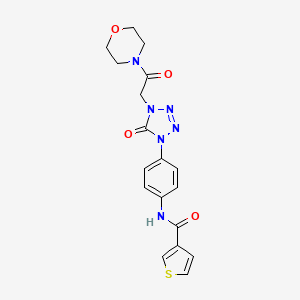


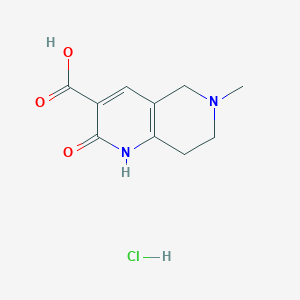
![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)
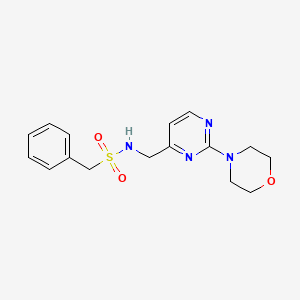
![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)
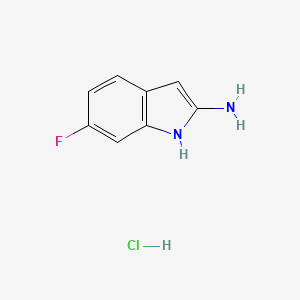

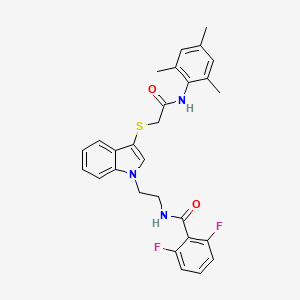

![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2967525.png)
